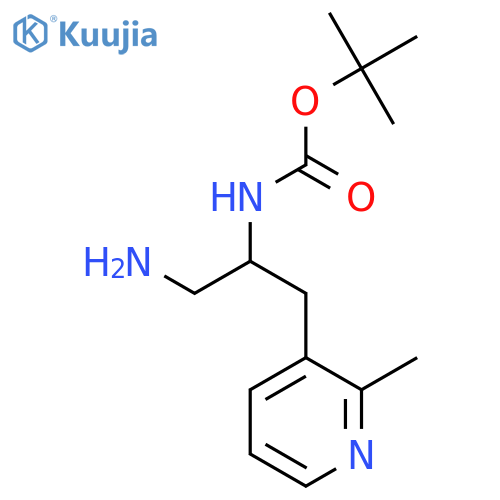

Cas no 2228544-62-3 (tert-butyl N-1-amino-3-(2-methylpyridin-3-yl)propan-2-ylcarbamate)

tert-butyl N-1-amino-3-(2-methylpyridin-3-yl)propan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-amino-3-(2-methylpyridin-3-yl)propan-2-ylcarbamate

- EN300-1902193

- tert-butyl N-[1-amino-3-(2-methylpyridin-3-yl)propan-2-yl]carbamate

- 2228544-62-3

-

- インチ: 1S/C14H23N3O2/c1-10-11(6-5-7-16-10)8-12(9-15)17-13(18)19-14(2,3)4/h5-7,12H,8-9,15H2,1-4H3,(H,17,18)

- InChIKey: OMGYZIDWIJBCPL-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(CN)CC1=CC=CN=C1C)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 265.17902698g/mol

- どういたいしつりょう: 265.17902698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

tert-butyl N-1-amino-3-(2-methylpyridin-3-yl)propan-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1902193-2.5g |

tert-butyl N-[1-amino-3-(2-methylpyridin-3-yl)propan-2-yl]carbamate |

2228544-62-3 | 2.5g |

$2940.0 | 2023-09-18 | ||

| Enamine | EN300-1902193-0.5g |

tert-butyl N-[1-amino-3-(2-methylpyridin-3-yl)propan-2-yl]carbamate |

2228544-62-3 | 0.5g |

$1440.0 | 2023-09-18 | ||

| Enamine | EN300-1902193-5.0g |

tert-butyl N-[1-amino-3-(2-methylpyridin-3-yl)propan-2-yl]carbamate |

2228544-62-3 | 5g |

$4349.0 | 2023-06-01 | ||

| Enamine | EN300-1902193-1g |

tert-butyl N-[1-amino-3-(2-methylpyridin-3-yl)propan-2-yl]carbamate |

2228544-62-3 | 1g |

$1500.0 | 2023-09-18 | ||

| Enamine | EN300-1902193-1.0g |

tert-butyl N-[1-amino-3-(2-methylpyridin-3-yl)propan-2-yl]carbamate |

2228544-62-3 | 1g |

$1500.0 | 2023-06-01 | ||

| Enamine | EN300-1902193-0.25g |

tert-butyl N-[1-amino-3-(2-methylpyridin-3-yl)propan-2-yl]carbamate |

2228544-62-3 | 0.25g |

$1381.0 | 2023-09-18 | ||

| Enamine | EN300-1902193-10g |

tert-butyl N-[1-amino-3-(2-methylpyridin-3-yl)propan-2-yl]carbamate |

2228544-62-3 | 10g |

$6450.0 | 2023-09-18 | ||

| Enamine | EN300-1902193-0.1g |

tert-butyl N-[1-amino-3-(2-methylpyridin-3-yl)propan-2-yl]carbamate |

2228544-62-3 | 0.1g |

$1320.0 | 2023-09-18 | ||

| Enamine | EN300-1902193-0.05g |

tert-butyl N-[1-amino-3-(2-methylpyridin-3-yl)propan-2-yl]carbamate |

2228544-62-3 | 0.05g |

$1261.0 | 2023-09-18 | ||

| Enamine | EN300-1902193-10.0g |

tert-butyl N-[1-amino-3-(2-methylpyridin-3-yl)propan-2-yl]carbamate |

2228544-62-3 | 10g |

$6450.0 | 2023-06-01 |

tert-butyl N-1-amino-3-(2-methylpyridin-3-yl)propan-2-ylcarbamate 関連文献

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

tert-butyl N-1-amino-3-(2-methylpyridin-3-yl)propan-2-ylcarbamateに関する追加情報

tert-butyl N-1-amino-3-(2-methylpyridin-3-yl)propan-2-ylcarbamate (CAS No. 2228544-62-3): A Comprehensive Overview

tert-butyl N-1-amino-3-(2-methylpyridin-3-yl)propan-2-ylcarbamate (CAS No. 2228544-62-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as TBAMMP, is a derivative of tert-butyl carbamate and features a unique 1-amino-3-(2-methylpyridin-3-yl)propan-2-yl substituent. The structural complexity and functional versatility of TBAMMP make it an intriguing candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of tert-butyl N-1-amino-3-(2-methylpyridin-3-yl)propan-2-ylcarbamate is characterized by a tert-butyl carbamate moiety, which is known for its ability to protect amino groups during synthetic processes. The presence of the 1-amino-3-(2-methylpyridin-3-yl)propan-2-yl substituent adds a layer of complexity, providing potential binding sites for interactions with biological targets. This combination of functional groups makes TBAMMP a valuable intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the potential of tert-butyl N-1-amino-3-(2-methylpyridin-3-yl)propan-2-ylcarbamate in the development of drugs targeting neurological disorders. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that TBAMMP derivatives exhibit potent activity against specific neurotransmitter receptors, suggesting their potential as lead compounds for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neurological applications, tert-butyl N-1-amino-3-(2-methylpyridin-3-yl)propan-2-ylcarbamate has shown promise in the field of cancer research. A 2020 study in the European Journal of Medicinal Chemistry reported that TBAMMP derivatives can selectively inhibit certain kinases involved in cancer cell proliferation, making them potential candidates for anti-cancer drug development. The selective inhibition observed in these studies suggests that TBAMMP derivatives may offer improved therapeutic windows compared to existing treatments.

The synthetic accessibility of tert-butyl N-1-amino-3-(2-methylpyridin-3-y l)propan - 2 - ylcarbamate is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through a series of well-established chemical reactions, including nucleophilic substitution and condensation reactions. This ease of synthesis allows researchers to efficiently produce TBAMMP and its derivatives, facilitating rapid optimization and screening processes.

Furthermore, the stability and solubility properties of tert-butyl N - 1 - amino - 3 - ( 2 - methylpyridin - 3 - yl ) propan - 2 - ylcarbamate are favorable for both laboratory-scale experiments and industrial-scale production. The compound exhibits good stability under various conditions, ensuring consistent performance during long-term storage and handling. Additionally, its solubility in common organic solvents facilitates its use in a wide range of chemical reactions and biological assays.

The pharmacological profile of tert-butyl N - 1 - amino - 3 - ( 2 - methylpyridin - 3 - yl ) propan - 2 - ylcarbamate has been extensively studied to understand its potential therapeutic effects. Preclinical studies have shown that TBAMMP derivatives can cross the blood-brain barrier efficiently, making them suitable for central nervous system (CNS) disorders. This property is particularly important for drugs targeting neurological conditions where effective brain penetration is crucial.

In conclusion, tert-butyl N - 1 - amino - 3 - ( 2 - methylpyridin - 3 - yl ) propan - 2 - ylcarbamate (CAS No. 2228544 - 62 - 3) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, synthetic accessibility, and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. As research continues to uncover new insights into the mechanisms and applications of TBAMMP, it is likely to play an increasingly important role in the advancement of drug discovery and development.

2228544-62-3 (tert-butyl N-1-amino-3-(2-methylpyridin-3-yl)propan-2-ylcarbamate) 関連製品

- 869308-40-7(N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl)-2,2,2-trifluoroacetamide)

- 53813-00-6(2-(morpholin-4-yl)-2-(pyridin-2-yl)acetonitrile)

- 1805236-69-4(Ethyl 2-chloromethyl-4-cyano-6-(trifluoromethylthio)benzoate)

- 1807384-70-8(Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate)

- 1361904-32-6(5-(Difluoromethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile)

- 1805368-87-9(Methyl 3-amino-6-(difluoromethyl)-2-iodopyridine-4-acetate)

- 518316-27-3(2-((2,6-Dichlorobenzyl)thio)ethanol)

- 1171756-93-6(2-1-(4-chlorophenyl)cyclopentaneamidothiophene-3-carboxamide)

- 151954-97-1(Poly(N-isopropylacrylamide-co-methacrylic acid))

- 668262-13-3(tert-butyl 2-amino-4-cyanobenzoate)